molecular formula C8H8N2 B023982 (2-Aminophenyl)acetonitrile CAS No. 2973-50-4

(2-Aminophenyl)acetonitrile

Cat. No. B023982
CAS RN: 2973-50-4
M. Wt: 132.16 g/mol
InChI Key: LMDPYYUISNUGGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "(2-Aminophenyl)acetonitrile" and its derivatives often involves green chemistry protocols, as demonstrated by Brahmachari et al. (2015), where a fluorinated α-aminonitrile compound was synthesized with environmental considerations in mind (Brahmachari et al., 2015). Other methodologies include the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, offering a concise synthesis route for related compounds (Bo Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of α-aminonitrile compounds, including "(2-Aminophenyl)acetonitrile", is typically characterized using spectroscopic methods and X-ray crystallography. Brahmachari et al. (2015) provided detailed spectral and X-ray crystallographic analyses, revealing the compound's crystalline structure in the orthorhombic space group Pbca (Brahmachari et al., 2015).

Chemical Reactions and Properties

"(2-Aminophenyl)acetonitrile" undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. Examples include its use in the one-pot synthesis of 2-aminoquinoline-based alkaloids (T. Tomioka et al., 2012) and in the enantioselective synthesis of α,α-disubstituted α-amino acids (Shaoquan Lin et al., 2016).

Physical Properties Analysis

The physical properties of "(2-Aminophenyl)acetonitrile" derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic characterization, including FT-IR and NMR analyses, provides insights into these properties by comparing calculated spectra with experimental observations, as discussed by Brahmachari et al. (2015) (Brahmachari et al., 2015).

Chemical Properties Analysis

The chemical reactivity and properties of "(2-Aminophenyl)acetonitrile" are analyzed through various molecular descriptors and reactivity surfaces. These analyses help explain the compound's behavior in different chemical reactions and its interactions with enzymes, as seen in the molecular docking study of Brahmachari et al. (2015) (Brahmachari et al., 2015).

Scientific Research Applications

  • Solvent for Organic Reactions

    Acetonitrile, a compound related to (2-Aminophenyl)acetonitrile, is widely used as a solvent for organic reactions and in various industrial applications, including pharmaceutical and photographic film production (Alvarez, Suster, & McCarthy, 2014).

  • Cancer Treatment Research

    The disodium salt of 2-Aminophenyl-acetonitrile has been studied for its potential to produce reactive end products upon exposure to ionizing radiation, which could enhance the effects of irradiation on neoplasms (Zweig, Herz, Mclaughlin, & Bhuthimethee, 1977).

  • Synthesis of Alkaloids

    In the field of organic chemistry, one-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile is used to synthesize various 2-aminoquinoline derivatives, which are significant in medicinal chemistry (Tomioka, Takahashi, & Maejima, 2012).

  • Macrolactamization

    Acetonitrile is employed as a solvent in the macrolactamization of α-(p-aminophenyl) carboxylic acids, a process important in the synthesis of various organic compounds (Bai & Shi, 1992).

  • Spectral Studies

    The compound 2-(2′-aminophenyl)benzimidazole, closely related to (2-Aminophenyl)acetonitrile, is used in studies to understand its spectral characteristics in different solvents and acid concentrations (Santra & Dogra, 1999).

  • Antibacterial Activity

    A synthesized compound, 2-amino-4-(4-nitrophenyl) 5,6-dihydrobenzo[h]quinoline-3-carbonitrile, has shown antibacterial activity against various human pathogenic microorganisms (Uzun et al., 2019).

  • Conducting Polymers

    Acetonitrile is used as a co-solvent in the oxidative polymerization of N-(4-aminophenyl)aniline, which is significant in the production of conducting polymers (Chen et al., 2009).

  • Organic Synthesis Improvements

    The transformation of certain nitrile compounds into acetonitriles has been studied to improve yields and expand the reaction scope in organic synthesis (Aksenov et al., 2022).

  • Anticancer Activity

    Certain derivatives, such as 2-(4-amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2-α-(4-(dimethylamino)phenyl)iminoacetonitrile, have shown remarkable anticancer activity (Sa̧czewski et al., 2006).

  • Complexes in Chemistry

    Polydentate aromatic amines, including derivatives of acetonitrile, are studied for forming complexes with copper(I) chloride, contributing to inorganic chemistry research (Gustafsson, Håkansson, & Jagner, 2003).

Safety and Hazards

(2-Aminophenyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is a nitrile, and nitriles are known to interact with various enzymes such as nitrilases and nitrile hydratases . .

Mode of Action

As a nitrile, it could potentially be converted by nitrilases or nitrile hydratases. Nitrilases are hydrolytic enzymes found in many bacteria, fungi, and plants which convert nitriles to the corresponding carboxylic acids and ammonia. Nitrile hydratases are almost exclusively found in bacteria and hydrate nitriles to amides .

Biochemical Pathways

It’s known that nitriles can be involved in various biochemical reactions, particularly in the context of biotransformation reactions .

properties

IUPAC Name

2-(2-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPYYUISNUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183888
Record name (2-Aminophenyl)acetonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)acetonitrile

CAS RN

2973-50-4
Record name 2-Aminobenzeneacetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-aminophenyl)acetonitrile
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Record name (2-AMINOPHENYL)ACETONITRILE
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Synthesis routes and methods I

Procedure details

100 g of 2-cyanomethyl-N-phenylphthalimide were introduced, a little at a time, into 100 g of monoethanolamine at 80° C. After 10 minutes, the mixture was cooled to 20° C., and 400 g of ice water were added dropwise. The precipitated product was filtered off under suction and washed neutral with ice water.
Name
2-cyanomethyl-N-phenylphthalimide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Example 1229b [3-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-acetonitrile was prepared from (3-Amino-phenyl)-acetonitrile and 2,4,5-Trichloro-pyrimidine in an analogous manner to Example 1223b. Title product was isolated as a beige solid (144 mg, 40%) after silica gel chromatography (ISCO 40 g 0-100% EtOAc in hexanes). 91% HPLC purity, MP=155-157, LCMS 279.11 (M+H), 1H-NMR (CDCl3, 400 MHz) δ 8.26 (s, 1H), 7.66 (d, J=8.6 Hz, 2H), 7.45 (dd, J=7.8 Hz, 1H), 7.28 (d, J=8.6 Hz, 1H), 7.17 (d, J=7.5 Hz, 1H), 3.82, s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods III

Procedure details

A suspension of (2-nitrophenyl)-acetonitrile (30 g, 185 mmol) and 10% palladium on carbon (2 g) in acetic acid (450 mL) was hydrogenated in a Parr apparatus under 30 psi pressure at ambient temperature for 2 hours. The mixture was filtered through a Celite® pad and the filtrate was concentrated in vacuo. The obtained residue was dissolved in ethyl acetate (250 mL). The resulting solution was washed with water (2×100 mL) and saturated sodium chloride (50 mL), and then dried over anhydrous sodium sulfate and concentrated in vacuo to yield product. The crude material was purified by column chromatography (100-200 mesh silica gel) using 8% ethyl acetate in petroleum ether as eluent to afford (2-aminophenyl)acetonitrile (13.5 g, 55%) as a solid, 1HNMR (CDCl3) δ ppm 7.3-7.1 (m, 2H), (m, 2H), 3.7 (br, 2H). 3.5 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of (2-Aminophenyl)acetonitrile in organic synthesis?

A1: (2-Aminophenyl)acetonitrile serves as a crucial starting material for synthesizing various heterocyclic compounds, particularly indole derivatives. For example, it reacts with N,N-dimethyl enaminones or chalcones in the presence of VCl3 catalyst to yield pyrido[2,3-b]indoles []. Similarly, it can be used to synthesize dihydrochromeno[2,3-b]indole derivatives when reacted with 2-(hydroxy(aryl)methyl)phenols using Fe(OTf)3 as a catalyst []. Furthermore, researchers have utilized (2-Aminophenyl)acetonitrile to prepare trifluoromethyl-α-Carbolines and ester group substituted α-Carbolines by reacting it with trifluoromethyl 1,3-diones or β,γ-unsaturated α-ketoesters, respectively, in the presence of iron salts [].

Q2: What are the advantages of using (2-Aminophenyl)acetonitrile in these synthetic reactions?

A2: (2-Aminophenyl)acetonitrile offers several advantages in these reactions. Firstly, it is a readily available starting material []. Secondly, it demonstrates good substrate scope and functional group tolerance, enabling the synthesis of diversely substituted heterocycles [, , ]. Thirdly, the reactions utilizing (2-Aminophenyl)acetonitrile generally proceed under mild conditions with good to excellent yields [, , ].

Q3: Can you provide an example of a reaction mechanism involving (2-Aminophenyl)acetonitrile?

A3: While the provided abstracts do not detail specific mechanisms, a plausible mechanism for the synthesis of pyrido[2,3-b]indoles [] likely involves the following steps: 1. Condensation of the enone with (2-Aminophenyl)acetonitrile. 2. VCl3-catalyzed intramolecular cyclization.3. Aromatization to yield the final pyrido[2,3-b]indole.

Q4: Does the N-protection state of (2-Aminophenyl)acetonitrile impact its reactivity?

A4: Yes, the N-protection state of (2-Aminophenyl)acetonitrile can influence its reactivity. Interestingly, the research highlighted the high yields achieved even with N-unprotected substrates, making this reaction system advantageous compared to other methods that may require protection strategies [].

Q5: Are there any alternative synthetic routes for the heterocycles typically prepared using (2-Aminophenyl)acetonitrile?

A5: Yes, alternative routes exist. For example, 2,4-Dimethylcarbolin can be prepared via a two-step process involving the formation of 2-aminoindole from (2-Aminophenyl)acetonitrile followed by reaction with acetylacetone []. Additionally, a metal-free approach to synthesize 2-aminoindole derivatives utilizes a Truce-Smiles rearrangement followed by spontaneous cycloaddition, starting from 2‐aminobenzyl cyanide [].

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